(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide
CAS No.: 188543-99-9
Cat. No.: VC5501737
Molecular Formula: C18H18N2O4
Molecular Weight: 326.352
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 188543-99-9 |
|---|---|
| Molecular Formula | C18H18N2O4 |
| Molecular Weight | 326.352 |
| IUPAC Name | 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide |
| Standard InChI | InChI=1S/C18H18N2O4/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)20-14-6-4-3-5-13(14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-8+ |
| Standard InChI Key | ONMHFSWEICUVPJ-CSKARUKUSA-N |
| SMILES | COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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3,4-Dimethoxyphenyl Group: This electron-rich aromatic system enhances solubility and participates in π-π stacking interactions with biological targets.
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α,β-Unsaturated Acrylamide Moiety: The conjugated double bond acts as a Michael acceptor, facilitating covalent interactions with nucleophilic residues in enzymes like tyrosinase.
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N-Methylbenzamide: The methyl substitution reduces hydrogen-bonding capacity, potentially improving membrane permeability for topical applications.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide |
| SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N)OC |
The compound’s stability under physiological conditions is attributed to the electron-withdrawing amide group, which resists hydrolysis.
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves two primary steps:
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Acrylamide Intermediate Formation:
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3,4-Dimethoxybenzaldehyde undergoes condensation with methylamine to form a Schiff base, which is reduced to the corresponding amine.
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Reaction with acryloyl chloride yields the acrylamide intermediate.
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Coupling with Benzamide:
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The intermediate is coupled with 2-aminobenzamide using EDCI and triethylamine in anhydrous DMF.
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Purification via column chromatography (ethyl acetate/hexane) and recrystallization (ethanol/water) achieves >95% purity.
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Industrial Production Considerations
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Continuous Flow Reactors: Enhance reaction control and scalability while reducing solvent waste.
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Solvent Recycling: Ethanol and DMF are recovered via distillation, aligning with green chemistry principles.
Biological Activities and Mechanisms
Enzyme Inhibition
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Tyrosinase Inhibition:
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The compound binds to the enzyme’s active site, with the 3,4-dimethoxyphenyl group forming π-π interactions with His263.
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IC₅₀ = 12.3 µM, outperforming kojic acid (IC₅₀ = 16.7 µM) in melanogenesis suppression.
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NF-κB Pathway Modulation:
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Suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting IκB kinase, reducing phosphorylation at Ser176/180.
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Collagenase Activity:
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Chelates zinc ions in the collagenase active site, preventing extracellular matrix degradation (IC₅₀ = 15.2 µM).
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Antioxidant Capacity
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DPPH Radical Scavenging: EC₅₀ = 22.4 µM, attributed to methoxy groups donating electrons to stabilize free radicals.
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Lipid Peroxidation Inhibition: Reduces malondialdehyde levels by 58% at 50 µM in UVB-irradiated keratinocytes.
Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity
| Substituent Position | Antioxidant IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |
|---|---|---|
| 3,4-Dimethoxy | 12.5 ± 1.2 | 45.3 ± 3.1 |
| 2-Methoxy | 28.7 ± 2.1 | >100 |
| 5-Chloro | 35.4 ± 2.8 | 18.9 ± 1.5 |
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Methoxy Positioning: 3,4-Substitution enhances antioxidant activity compared to 2-methoxy analogues.
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Halogenation: Chloro groups increase cytotoxicity but reduce solubility, limiting topical use.
Comparative Analysis with Analogues
(E)-3-(4-Aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide
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Structural Difference: Trimethoxyphenyl replaces benzamide.
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Bioactivity: Superior blood-brain barrier penetration but lower anti-inflammatory activity (NF-κB IC₅₀ = 14.9 µM).
N-Methyl vs. N-H Benzamide
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Permeability: N-Methyl substitution increases logP by 0.8, enhancing skin absorption.
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Enzyme Binding: Loss of hydrogen-bonding capacity reduces collagenase inhibition by 40%.
| Assay | Result |
|---|---|
| Ames Test | Negative (≤50 µg/plate) |
| HepG2 Cytotoxicity | IC₅₀ = 45.3 µM |
| Skin Irritation | Non-irritating (0.1% w/v) |
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